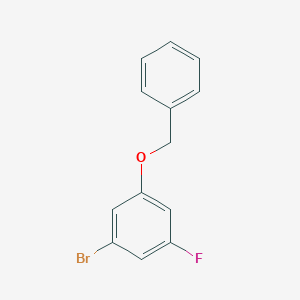

1-(Benzyloxy)-3-bromo-5-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNCAKNJIQBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460285 | |

| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130722-44-0 | |

| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

CAS Number: 130722-44-0

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines a robust synthesis protocol, explores its chemical reactivity, and discusses its potential applications, particularly in the design and synthesis of novel therapeutic agents. The strategic placement of the benzyloxy, bromo, and fluoro moieties makes this compound a versatile building block for creating complex molecular architectures.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic ether. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the fluoro and benzyloxy groups can impart desirable pharmacological properties to target molecules, such as enhanced metabolic stability and binding affinity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 130722-44-0 | [3][4][5][6] |

| Molecular Formula | C₁₃H₁₀BrFO | [5] |

| Molecular Weight | 281.12 g/mol | [5] |

| Appearance | Off-white to light yellow solid or oil | Inferred from supplier data |

| Boiling Point | ~331.35 °C (Predicted) | [4] |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |

| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | [6] |

| InChI | InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | Supplier Data |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 3-bromo-5-fluorophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired ether.

The choice of a relatively strong, non-nucleophilic base such as potassium carbonate or sodium hydride is crucial to ensure complete deprotonation of the phenol without competing side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-5-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere to create a stirrable suspension.

-

Alkylation: While stirring vigorously, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its substituents. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine position, leaving the fluorine atom and the benzyloxy group intact for subsequent transformations or as key pharmacophoric elements.

Common cross-coupling reactions that can be effectively employed include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C double bonds with alkenes.

The benzyloxy group can be readily cleaved under hydrogenolysis conditions to reveal a phenol, providing another site for further molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable intermediate in the synthesis of biologically active molecules. The benzyloxy and fluoro substituents are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2]

-

The Benzyloxy Moiety: The benzyloxy group can act as a lipophilic substituent, potentially enhancing membrane permeability. It is also a common pharmacophore in various classes of drugs, including inhibitors of monoamine oxidase (MAO), which are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][7]

-

The Fluoro Substituent: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Based on the safety data for structurally related compounds, the following hazards may be associated with this chemical:

-

Skin and eye irritation: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Harmful if swallowed or inhaled: Avoid ingestion and inhalation of dust or vapors.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, coupled with the beneficial properties imparted by the benzyloxy and fluoro substituents, makes it an important intermediate for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11254516, this compound. Retrieved January 10, 2026 from [Link].

-

Chaurasiya, B. et al. (2022). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Future Medicinal Chemistry, 14(13), 969-982. Available at: [Link]

-

Mathew, B. et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(11), 2261-2274. Available at: [Link]

-

Kumar, A. et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific Reports, 13(1), 21396. Available at: [Link]

-

Chemchart. This compound (130722-44-0). Retrieved January 10, 2026 from [Link].

-

National Analytical Corporation. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0. Retrieved January 10, 2026 from [Link].

-

MySkinRecipes. This compound. Retrieved January 10, 2026 from [Link].

Sources

- 1. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. This compound | 130722-44-0 [chemicalbook.com]

- 6. 130722-44-0|this compound|BLD Pharm [bldpharm.com]

- 7. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-(Benzyloxy)-3-bromo-5-fluorobenzene chemical properties

An In-Depth Technical Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene: Properties, Synthesis, and Reactivity

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and reactivity of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique trifunctional substitution pattern, which allows for selective and sequential chemical modifications.

Core Compound Profile and Physicochemical Properties

This compound (CAS No. 130722-44-0) is an aromatic ether distinguished by three key functional groups on a benzene ring: a benzyloxy group, a bromine atom, and a fluorine atom.[1][2] This substitution pattern provides a valuable scaffold for introducing a 3-fluoro-5-hydroxyphenyl moiety into more complex molecular architectures after strategic debenzylation. The presence of both bromine and fluorine allows for chemoselective cross-coupling reactions, a critical feature for synthetic efficiency.[3]

The core physicochemical properties of the compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 130722-44-0 | [1][2][4][5][6] |

| Molecular Formula | C₁₃H₁₀BrFO | [1][4][5] |

| Molecular Weight | 281.12 g/mol | [1][4][5] |

| Appearance | Liquid | [4] |

| Boiling Point | ~320-331 °C (Estimated) | [7] |

| Melting Point | ~90.21 °C (Estimated) | [7] |

| Density | ~1.44 g/cm³ (Estimated) | [7] |

| LogP | 4.77 | [4] |

| SMILES | FC1=CC(Br)=CC(OCC2=CC=CC=C2)=C1 | [1] |

| InChIKey | GNKNCAKNJIQBSX-UHFFFAOYSA-N | [7] |

Synthesis Pathway: Benzylation of 3-Bromo-5-fluorophenol

The most direct and common synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of the precursor, 3-bromo-5-fluorophenol, with benzyl bromide.

Causality in Experimental Design:

The choice of base and solvent is critical for optimizing reaction yield and minimizing side reactions. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the phenolic hydroxyl group (pKa ≈ 9-10) to form the more nucleophilic phenoxide. The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation (K⁺) without solvating the phenoxide anion, thereby enhancing its nucleophilicity for the subsequent Sₙ2 attack on the electrophilic benzylic carbon of benzyl bromide. Room temperature storage in a dry, sealed environment is recommended to maintain its stability.[1]

Visualized Synthesis Workflow

Caption: Williamson ether synthesis workflow.

Step-by-Step Synthesis Protocol

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-fluorophenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and anhydrous acetone (approx. 0.2 M concentration relative to the phenol).

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add benzyl bromide (1.1 equiv.) dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: After cooling to room temperature, filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH solution to remove any unreacted phenol, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Cross-Coupling

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The C-Br bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust C-F bond. This chemoselectivity is the cornerstone of its application as a building block, allowing for precise modification at the bromine-bearing position while preserving the fluorine atom for subsequent transformations or as a key pharmacophoric element.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by forming a new carbon-carbon bond.[8][9] In this context, this compound can be coupled with a variety of aryl or vinyl boronic acids or esters.[10]

Mechanistic Insight: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand, is crucial.[3][8] The ligand stabilizes the palladium center and modulates its reactivity. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[3][8]

Sources

- 1. 130722-44-0|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hit2Lead | this compound | CAS# 130722-44-0 | MFCD13181618 | BB-4045196 [hit2lead.com]

- 5. This compound | #B1791 | Rieke Metals Products & Services [riekemetals.com]

- 6. This compound | 130722-44-0 [chemicalbook.com]

- 7. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using modern spectroscopic techniques. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Every protocol and interpretation is grounded in established scientific literature to ensure technical accuracy and practical utility.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct and interpretable set of signals in various spectroscopic analyses. The presence of a benzyl ether group, along with bromine and fluorine atoms, creates a specific electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

A thorough multi-technique spectroscopic analysis is crucial for unambiguous structure elucidation and purity assessment. This guide will systematically deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing both the "how-to" of data acquisition and the "why" behind the spectral interpretations.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum should be phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic protons and the protons on both aromatic rings. The electronegativity and anisotropic effects of the substituents will govern the chemical shifts and coupling patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Benzylic (-CH₂-) | ~5.1 | Singlet (s) | N/A | 2H |

| Phenyl (C₆H₅-) | 7.3-7.5 | Multiplet (m) | N/A | 5H |

| Aromatic H-4 | ~6.9 | Triplet of triplets (tt) or multiplet | J(H-F) ≈ J(H-H) | 1H |

| Aromatic H-2, H-6 | ~7.0-7.2 | Multiplet (m) | J(H-F), J(H-H) | 2H |

Causality and Field-Proven Insights:

-

Benzylic Protons (-CH₂-): These protons are adjacent to an oxygen atom, which is electronegative and deshields them, causing a downfield shift to around 5.1 ppm.[1][2] The absence of adjacent protons results in a singlet.

-

Phenyl Protons (C₆H₅-): The five protons on the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region of 7.3-7.5 ppm.

-

Substituted Ring Protons (H-2, H-4, H-6): The protons on the substituted benzene ring are subject to the combined electronic effects of the benzyloxy, bromo, and fluoro groups. The fluorine atom will cause through-bond coupling (J-coupling) to the adjacent protons, leading to more complex splitting patterns.[3] The exact appearance of these signals can be complex due to overlapping multiplets and long-range couplings, often requiring higher field strengths for full resolution.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is standard, which results in a spectrum of singlets for each unique carbon atom.

-

Data Acquisition: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzylic (-CH₂-) | ~70-71 |

| Phenyl (C₆H₅-) | ~127-136 |

| C-1 (C-O) | ~159 (doublet, ¹J(C-F)) |

| C-3 (C-Br) | ~112-115 |

| C-5 (C-F) | ~163 (doublet, ¹J(C-F)) |

| C-2, C-4, C-6 | ~102-118 (with C-F coupling) |

Causality and Field-Proven Insights:

-

Benzylic Carbon (-CH₂-): The carbon attached to the oxygen atom is deshielded and appears around 70-71 ppm.[1][5]

-

Carbons of the Phenyl Group (C₆H₅-): These carbons will resonate in the typical aromatic region of 127-136 ppm.

-

Substituted Ring Carbons: The carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly deshielded and shifted downfield. The C-F coupling is a key diagnostic feature, with the carbon directly attached to fluorine (C-5) showing a large one-bond coupling constant (¹J(C-F)).[6] The carbon ortho to the fluorine (C-1 and C-4/C-6) will also exhibit smaller two- and three-bond C-F couplings. The carbon attached to bromine (C-3) will be shifted to a lesser extent compared to the oxygen- and fluorine-bearing carbons.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is acquired, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) | Medium to Weak |

| 1600-1450 | Aromatic C=C Ring Stretch | Strong to Medium |

| 1250-1200 | Aryl-O-C Asymmetric Stretch | Strong |

| 1100-1000 | C-F Stretch | Strong |

| 1050-1000 | Aryl-O-C Symmetric Stretch | Medium |

| 600-500 | C-Br Stretch | Medium to Weak |

Causality and Field-Proven Insights:

-

C-H Stretches: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized carbons (benzylic CH₂).[7]

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are diagnostic for the presence of an aromatic ring.

-

Ether C-O Stretches: Aromatic ethers typically show two characteristic C-O stretching bands: a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch at a lower wavenumber.[1][8][9]

-

C-F and C-Br Stretches: The C-F bond gives rise to a strong absorption in the 1100-1000 cm⁻¹ region.[10] The C-Br stretch appears at a much lower frequency (600-500 cm⁻¹) due to the larger mass of the bromine atom.[11]

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this. Electrospray Ionization (ESI) would be suitable for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Interpretation

The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation patterns.

| m/z Value | Fragment Assignment | Plausible Origin |

| 280/282 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 91 | [C₇H₇]⁺ | Cleavage of the benzyl-oxygen bond (benzylic cation) |

| 190/192 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 77 | [C₆H₅]⁺ | Fragmentation of the benzyl group |

Causality and Field-Proven Insights:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 280 and 282 with an approximate 1:1 intensity ratio. This is a hallmark of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[12]

-

Base Peak: The most intense peak in the spectrum (the base peak) is likely to be at m/z 91. This corresponds to the tropylium ion ([C₇H₇]⁺), a very stable carbocation formed by the cleavage of the C-O bond and subsequent rearrangement of the benzyl cation.[13][14] This is a characteristic fragmentation pattern for benzyl ethers.

-

Other Fragments: The loss of the benzyl group would result in a fragment ion corresponding to the bromofluorophenoxy radical cation at m/z 190/192. Further fragmentation of the benzyl group can lead to the phenyl cation at m/z 77.

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a detailed, predictive framework for the comprehensive spectral analysis of this compound. By leveraging foundational principles of spectroscopy and data from analogous compounds, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses. The interpretations provided herein are designed to serve as a valuable resource for the structural verification and characterization of this and structurally related molecules in a research and development setting. The experimental protocols described represent standard, robust methodologies for obtaining high-quality spectral data.

References

- Modgraph. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Part 201.

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

Scholars' Mine. (2004, April 1). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (130722-44-0). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4a Monochlorobenzene. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved from [Link]

-

Reddit. (2020, February 16). Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts? r/chemhelp. Retrieved from [Link]

-

Voinov, V. G., & Lutsak, T. (2018). Chapter 2: Fragmentation and Interpretation of Spectra. In Mass Spectrometry. IntechOpen. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-3,5-difluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-3-bromo-2-fluoro-5-iodobenzene. Retrieved from [Link]

-

Rieke Metals. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Bromobenzene. Retrieved from [Link]

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. rsc.org [rsc.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. "¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solven" by Rainer Glaser, Naijun Chen et al. [scholarsmine.mst.edu]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uwosh.edu [uwosh.edu]

- 12. whitman.edu [whitman.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Benzyloxy)-3-bromo-5-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(benzyloxy)-3-bromo-5-fluorobenzene, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The document details a robust synthetic protocol based on the Williamson ether synthesis, offering insights into the mechanistic underpinnings and critical process parameters. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, providing a practical and scientifically rigorous resource.

Introduction: Significance and Applications

This compound (CAS No. 130722-44-0) is a halogenated aromatic ether of significant interest in medicinal chemistry and materials science.[1] The unique substitution pattern of a bulky, lipophilic benzyloxy group, a bromine atom, and a fluorine atom on the benzene ring imparts specific physicochemical properties to the molecule. These features make it a versatile building block for the synthesis of more complex molecular architectures.

The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The benzyloxy group, while contributing to the overall lipophilicity, can also be utilized as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis.[2] This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3][4] In this specific synthesis, the sodium or potassium salt of 3-bromo-5-fluorophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

Mechanistic Rationale

The reaction proceeds in two conceptual steps:

-

Deprotonation: The weakly acidic phenolic proton of 3-bromo-5-fluorophenol is abstracted by a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide attacks the benzyl bromide in a concerted S(_N)2 fashion, displacing the bromide ion and forming the desired ether linkage.[2]

The choice of a primary halide like benzyl bromide is crucial as it minimizes the competing E2 elimination reaction, which can be a significant side reaction with secondary and tertiary halides.[4][5]

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | Purity | Supplier |

| 3-Bromo-5-fluorophenol | 161957-55-7 | C₆H₄BrFO | ≥98% | Sigma-Aldrich |

| Benzyl bromide | 100-39-0 | C₇H₇Br | ≥99% | Acros Organics |

| Potassium carbonate (anhydrous) | 584-08-7 | K₂CO₃ | ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous | Merck |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | VWR Chemicals |

| Hexane | 110-54-3 | C₆H₁₄ | HPLC Grade | VWR Chemicals |

| Saturated sodium bicarbonate solution | - | NaHCO₃ (aq) | - | In-house prep. |

| Brine | - | NaCl (aq) | - | In-house prep. |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Alfa Aesar |

Step-by-Step Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the resulting suspension at room temperature for 20 minutes to ensure the formation of the phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture using a dropping funnel over 15 minutes.

-

Heat the reaction mixture to 70-80 °C and maintain stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Upon completion, allow the reaction mixture to cool to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid or a colorless oil.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | White to off-white solid or colorless oil |

| CAS Number | 130722-44-0 |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound.

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.30 | m | 5H | Protons of the benzyl ring (C₆H₅) |

| ~ 7.10 - 6.80 | m | 3H | Protons of the substituted benzene ring |

| ~ 5.10 | s | 2H | Methylene protons of the benzyl group (CH₂) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 (d, J ≈ 245 Hz) | C-F of the substituted benzene ring |

| ~ 160 | C-O of the substituted benzene ring |

| ~ 136 | Quaternary carbon of the benzyl ring |

| ~ 129 - 127 | Carbons of the benzyl and substituted rings |

| ~ 122 (d, J ≈ 10 Hz) | C-Br of the substituted benzene ring |

| ~ 115 - 105 | Other carbons of the substituted benzene ring |

| ~ 71 | Methylene carbon of the benzyl group (CH₂) |

The IR spectrum helps to identify the functional groups present in the molecule.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| 1600 - 1450 | Strong | Aromatic C=C Ring Stretch |

| 1250 - 1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1100 - 1000 | Strong | C-F Stretch |

| 600 - 500 | Medium | C-Br Stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected [M]⁺: m/z 280 and 282

-

Expected [M+H]⁺: m/z 281 and 283

-

Key Fragmentation: A prominent peak at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺.

Conclusion

This technical guide has outlined a reliable and efficient synthesis of this compound via the Williamson ether synthesis. The provided step-by-step protocol, coupled with a detailed analysis of the expected characterization data, serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis and purification of this versatile building block open avenues for the development of novel compounds with potential applications in medicine and beyond.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. (2014-04-13). [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Chemchart. This compound (130722-44-0). [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | 130722-44-0 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

1-(Benzyloxy)-3-bromo-5-fluorobenzene reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 1-(Benzyloxy)-3-bromo-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Synthesis

This compound is a trifunctional aromatic building block of significant interest in contemporary organic synthesis. Its unique substitution pattern, featuring a benzyloxy ether, a bromine atom, and a fluorine atom, offers a rich and tunable reactivity profile. This guide provides a comprehensive exploration of its chemical behavior, focusing on the strategic and selective transformations that make it a valuable precursor in the fields of medicinal chemistry and materials science. The interplay of the electron-donating benzyloxy group and the electron-withdrawing halogens governs the regioselectivity of its reactions, enabling chemists to forge complex molecular architectures with precision. The presence of the benzyloxy group serves as a protected phenol, which can be unveiled in later synthetic stages, while the fluorine atom can profoundly influence the pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity.[1] This document will delve into the core reactions of this scaffold, including palladium-catalyzed cross-couplings, metallation reactions, and its potential for nucleophilic aromatic substitution, providing both mechanistic insights and field-proven experimental protocols.

Core Reactivity: A Triptych of Functionality

The reactivity of this compound is primarily dictated by three key features:

-

The Carbon-Bromine Bond: This is the most versatile reaction site, readily participating in a wide array of palladium-catalyzed cross-coupling reactions and forming organometallic intermediates.

-

The Aromatic Ring: The electron density of the benzene ring is modulated by the competing effects of the oxygen and halogen substituents, influencing the regioselectivity of metallation and substitution reactions.

-

The Carbon-Fluorine Bond: While generally more inert than the C-Br bond, the C-F bond can be activated under specific, more forcing conditions and significantly influences the electronic properties of the ring.

This guide will systematically explore the synthetic transformations that leverage these features.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation. For this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective functionalization at the bromine-bearing carbon.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and substituted aromatic systems.[2][3] With this compound, this reaction proceeds selectively at the C-Br bond, leaving the C-F bond intact for potential subsequent transformations.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is more reactive than the C-F bond. This is followed by transmetallation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Objective: To synthesize 3-(benzyloxy)-5-fluoro-1,1'-biphenyl.

-

Materials:

-

This compound

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Water

-

Standard laboratory glassware and purification supplies

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[3][4]

-

Add a 4:1 mixture of toluene and water (e.g., 8 mL toluene, 2 mL water).[3]

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[3][4]

-

Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv).[3][4]

-

Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-24 hours.[3][4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Representative Suzuki-Miyaura Couplings

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95[4] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~92[5] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[6][7] This reaction allows for the facile synthesis of aryl amines from aryl halides.[6]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[7][8] The choice of phosphine ligand is critical and often requires optimization based on the specific amine coupling partner.[8]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Objective: To synthesize 4-(3-(benzyloxy)-5-fluorophenyl)morpholine.

-

Materials:

-

This compound

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

-

Toluene (anhydrous)

-

-

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 0.02 equiv) and XPhos (0.024 mmol, 0.048 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.[7]

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Metallation Reactions for Further Functionalization

Organometallic intermediates, such as Grignard and organolithium reagents, are powerful nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation

The C-Br bond in this compound can be converted into a Grignard reagent, (3-(benzyloxy)-5-fluorophenyl)magnesium bromide. This transformation requires strict anhydrous conditions to prevent quenching of the highly reactive organometallic species.[1]

Key Considerations:

-

Initiation: The reaction can sometimes be sluggish to start. Activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane is often necessary.[1][9]

-

Side Reactions: The primary side reaction is Wurtz-type homocoupling of the aryl bromide. This can be minimized by slow addition of the aryl bromide solution to the magnesium suspension.[9]

Experimental Protocol: Preparation of (3-(Benzyloxy)-5-fluorophenyl)magnesium bromide

-

Objective: To prepare the Grignard reagent for immediate use in a subsequent reaction.

-

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (one small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Flame-dried, three-neck round-bottom flask with condenser and dropping funnel under an inert atmosphere.

-

-

Procedure:

-

Place magnesium turnings (1.2 equiv) and a crystal of iodine in the flame-dried flask.[9]

-

Add a small amount of anhydrous THF to just cover the magnesium.

-

Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel.

-

Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction, evidenced by a color change and gentle reflux.[9]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1][9]

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure full conversion.[1][9]

-

The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.

-

Directed ortho-Lithiation vs. Lithium-Halogen Exchange

The reaction with organolithium reagents like n-butyllithium (n-BuLi) presents a fascinating case of regiochemical control. Two pathways are possible:

-

Lithium-Halogen Exchange: The n-BuLi can swap with the bromine atom, which is generally a fast and favorable process at low temperatures (e.g., -78 °C).[10]

-

Directed ortho-Lithiation (DoM): The fluorine and benzyloxy groups can direct the deprotonation of an adjacent proton. Deprotonation ortho to the fluorine atom is a known pathway for fluoroarenes.[11]

For this compound, lithium-halogen exchange at the C-Br position is typically the dominant pathway when using reagents like n-BuLi at low temperatures.[10] This generates a potent nucleophile that can be trapped with various electrophiles.

Experimental Protocol: Lithiation and Trapping with an Electrophile (DMF)

-

Objective: To synthesize 3-(benzyloxy)-5-fluorobenzaldehyde via lithium-halogen exchange.

-

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard flame-dried glassware for anhydrous reactions.

-

-

Procedure:

-

In a flame-dried, inert gas-flushed flask, dissolve this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise, keeping the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[10]

-

Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture.

-

Stir at -78 °C for an additional 1-2 hours, then allow the reaction to warm slowly to room temperature.[10]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Data Presentation: Trapping Lithiated Intermediates

| Electrophile | Product Functional Group | Typical Yield Range (%) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 75-90[10] |

| Carbon dioxide (CO₂) | Carboxylic Acid (-COOH) | 80-95[10] |

| Iodine (I₂) | Iodide (-I) | 85-95[10] |

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups positioned ortho or para to a good leaving group.[12] In this compound, the ring is not strongly activated for classical SNAr. The benzyloxy group is electron-donating, and while the halogens are electron-withdrawing, their positioning does not provide the necessary resonance stabilization for a Meisenheimer complex intermediate.[12] Therefore, SNAr reactions on this substrate are generally disfavored and would require harsh conditions, likely leading to complex product mixtures. More recently developed concerted SNAr pathways, which do not strictly require such activation, could potentially be explored, but palladium-catalyzed methods remain the more reliable and selective choice for functionalization.[13]

Summary and Outlook

The reactivity profile of this compound is dominated by the versatile chemistry of its carbon-bromine bond. This site serves as a reliable handle for a host of high-yielding and selective transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, the C-Br bond can be readily converted into potent organometallic nucleophiles via Grignard formation or lithium-halogen exchange, enabling the introduction of a wide variety of substituents. The inherent difference in reactivity between the C-Br and C-F bonds provides a powerful tool for sequential, site-selective functionalization, making this compound an exemplary building block for constructing complex molecules in drug discovery and materials science.[14] Future explorations may focus on developing conditions for the selective activation of the C-F bond in the presence of the functionalized C-Br position, further expanding the synthetic utility of this valuable scaffold.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound (130722-44-0). Chemchart. [Link]

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Infoscience. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

1-Benzyloxy- 3-fluorobenzene. TradeIndia. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. [Link]

-

1-Bromo-3,5-difluorobenzene | CAS#:461-96-1. Chemsrc. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

This compound. PubChemLite. [Link]

-

1-Bromo-3,5-difluorobenzene. SpectraBase. [Link]

-

1-(Benzyloxy)-3-bromo-2-fluoro-5-iodobenzene | C13H9BrFIO. PubChem. [Link]

-

1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF. PubChem. [Link]

-

Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... ResearchGate. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

- Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

1-Bromo-3-fluorobenzene | C6H4BrF. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [myskinrecipes.com]

Solubility Profile of 1-(Benzyloxy)-3-bromo-5-fluorobenzene: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting everything from reaction kinetics to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Benzyloxy)-3-bromo-5-fluorobenzene (CAS No. 130722-44-0), a key building block in modern medicinal chemistry. We will explore the theoretical principles governing its solubility, provide a predictive assessment across various organic solvent classes, and detail a robust experimental protocol for empirical determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development workflows.

Introduction: The Strategic Importance of Solubility Data

This compound is a halogenated aromatic ether increasingly utilized as a precursor in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Its molecular structure, featuring a bulky benzyloxy group and two different halogen substituents, presents a unique physicochemical profile that dictates its behavior in solution.

The solubility of such an intermediate is not merely a physical constant; it is a critical process parameter. In synthetic chemistry, it governs the choice of reaction media, influences reaction rates, and dictates the ease of product purification. For formulation scientists, understanding solubility is the first step in developing a viable delivery system for a potential drug candidate. Therefore, a thorough characterization of its solubility is essential for optimizing processes, minimizing waste, and accelerating the development timeline.

This guide moves beyond simple data reporting to explain the underlying chemical principles that determine the solubility of this specific molecule, providing a framework for rational solvent selection and troubleshooting.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as our primary guide, meaning a solute will dissolve best in a solvent that shares similar polarity and hydrogen bonding characteristics.[2][3]

The molecular structure of this compound (Molecular Weight: 281.12 g/mol ) offers several clues to its solubility behavior.[4]

-

Aromatic Rings & Benzyloxy Group: The presence of two phenyl rings and an ether linkage contributes significant non-polar, hydrophobic character. These regions will interact favorably with non-polar solvents through London dispersion forces.

-

Halogen Substituents (Br, F): The electronegative fluorine and bromine atoms introduce polarity into the molecule. The C-F and C-Br bonds are polar, creating dipole moments that can interact with polar solvents. However, these halogens are not capable of acting as hydrogen bond donors and are very weak acceptors.

-

Overall Polarity: While possessing polar bonds, the molecule's overall large, non-polar surface area suggests it will be largely hydrophobic. Aryl halides are typically insoluble or sparingly soluble in highly polar solvents like water but readily dissolve in organic solvents.[5][6] A predicted water solubility of just 1.2276 mg/L supports this assessment.[7]

The key factors influencing its dissolution are summarized in the diagram below.

Caption: Factors influencing the solubility of the target compound.

Predicted Solubility Profile

Based on this structural analysis, we can predict the compound's general solubility:

-

High Solubility: Expected in non-polar aromatic solvents (e.g., Toluene, Xylene) and halogenated solvents (e.g., Dichloromethane, Chloroform) due to favorable dispersion forces and dipole-dipole interactions.

-

Moderate to High Solubility: Expected in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)). These solvents have dipoles that can interact with the C-X bonds but lack the strong hydrogen-bonding network that would hinder dissolution.

-

Low to Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., Ethanol, Methanol). The energy required to break the strong hydrogen bonds of the solvent may not be fully compensated by the solute-solvent interactions.[5]

-

Insoluble: Expected in highly polar, aqueous solvents like water. The large hydrophobic structure cannot overcome the strong hydrogen-bonding network of water.[5][7]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol describes a reliable method for both qualitative screening and quantitative measurement of solubility. This method is a self-validating system, ensuring that equilibrium is reached for accurate measurements.

Materials and Equipment

-

This compound (purity >97%)

-

Analytical Balance (± 0.1 mg)

-

Selection of organic solvents (HPLC grade or equivalent)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound with the solvent for a prolonged period to ensure equilibrium is achieved.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. This compound | 130722-44-0 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. youtube.com [youtube.com]

stability of 1-(Benzyloxy)-3-bromo-5-fluorobenzene under acidic/basic conditions

An In-depth Technical Guide to the Chemical Stability of 1-(Benzyloxy)-3-bromo-5-fluorobenzene Under Acidic and Basic Conditions

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a halogenated aromatic ether of significant interest in synthetic and medicinal chemistry. A thorough understanding of its stability profile is critical for its effective use as a building block, ensuring process robustness, and defining appropriate storage and handling protocols. This document elucidates the compound's primary degradation pathway under acidic conditions—cleavage of the benzyl ether linkage—and its relative stability under basic conditions, while also exploring the potential for nucleophilic aromatic substitution (SNAr) under forcing conditions. Detailed mechanistic discussions, validated experimental protocols for stress testing, and data interpretation guidelines are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for confident application of this molecule.

Introduction: A Molecule of Interest

This compound combines several key functional groups: a benzyl ether, a brominated aryl ring, and a fluorinated aryl ring. This unique combination makes it a versatile intermediate for introducing a substituted phenoxy moiety in complex molecule synthesis. The benzyloxy group serves as a common protecting group for phenols, while the bromine and fluorine atoms offer distinct handles for subsequent cross-coupling reactions or other transformations. However, the successful application of such a molecule is fundamentally dependent on its stability throughout synthetic sequences, purification, and storage. This guide addresses the critical question of its liability in the presence of common acidic and basic reagents.

Structural Analysis and Predicted Reactivity

The reactivity of this compound is governed by three primary structural features:

-

The Benzyl Ether Linkage (C-O-CH₂Ph): Benzyl ethers are widely used as protecting groups due to their general stability. However, they are known to be susceptible to cleavage under both acidic and reductive conditions.[1][2] The key to their reactivity is the ability of the benzylic carbon to stabilize a positive charge, making it prone to SN1-type reactions.

-

The Aryl-Bromine Bond (Ar-Br): Aryl halides are generally much less reactive towards nucleophilic substitution than their alkyl halide counterparts.[3][4] This is due to the sp² hybridization of the carbon atom and the resonance interaction between the halogen's lone pairs and the aromatic π-system, which imparts partial double-bond character to the C-X bond.[4]

-

The Aryl-Fluorine Bond (Ar-F): The C-F bond is the strongest single bond to carbon, making aryl fluorides thermodynamically very stable.[5][6] While typically a poor leaving group in SN1/SN2 reactions, fluorine can be an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, a point of significant mechanistic importance.[7][8]

Stability Under Acidic Conditions: The Achilles' Heel

The primary vulnerability of this compound lies in the acid-catalyzed cleavage of its benzyl ether bond. This reaction is generally facile and represents the most probable degradation pathway in acidic media.

Mechanism of Acid-Catalyzed Ether Cleavage

The cleavage proceeds via an SN1 mechanism, which is favored due to the exceptional stability of the resulting benzyl carbocation intermediate.[9][10][11] The reaction can be dissected into three distinct steps:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid, converting the benzyloxy group into a good leaving group (an alcohol).[9][11]

-

Formation of a Stable Carbocation: The protonated ether undergoes dissociation to form 3-bromo-5-fluorophenol and a resonance-stabilized benzyl carbocation.[10][12] This step is typically the rate-determining step of the reaction.

-

Nucleophilic Capture: The benzyl carbocation is then rapidly captured by a nucleophile present in the medium. If the reaction is run in the presence of halide anions from the acid (e.g., HBr or HI), benzyl bromide or benzyl iodide will be formed.[9][11] In aqueous media without a potent nucleophilic anion, water may act as the nucleophile, yielding benzyl alcohol.[10][12][13]

Strong acids such as HBr and HI are particularly effective at cleaving benzyl ethers, while HCl is less reactive.[9][11]

Figure 2: Hypothetical SNAr pathway under forcing basic conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability profile, a systematic stress testing study is required. The following protocols provide a validated framework for such an investigation, using High-Performance Liquid Chromatography (HPLC) with UV detection as the analytical endpoint.

Protocol for Acidic Stress Testing

Objective: To quantify the rate of acid-catalyzed cleavage of the benzyl ether.

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).

-

Reaction Setup: In a 10 mL vial, add 5.0 mL of 1.0 N hydrochloric acid (HCl) in a 1:1 mixture of water and ACN.

-

Initiation: At time t=0, add 50 µL of the stock solution to the acidic medium (final concentration ~10 µg/mL). Vortex briefly.

-

Incubation: Place the vial in a temperature-controlled water bath set to 60 °C.

-

Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.

-

Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a quenching buffer (e.g., 0.1 M sodium phosphate, pH 7.5). This prevents further degradation prior to analysis.

-

Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method. Monitor the disappearance of the parent peak and the appearance of the 3-bromo-5-fluorophenol peak.

Protocol for Basic Stress Testing

Objective: To assess the stability and potential for SNAr under basic conditions.

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described in 5.1.

-

Reaction Setup: In a 10 mL vial, add 5.0 mL of 1.0 N sodium hydroxide (NaOH) in a 1:1 mixture of water and ACN.

-

Initiation: At time t=0, add 50 µL of the stock solution to the basic medium. Vortex briefly.

-

Incubation: Place the vial in a temperature-controlled water bath set to 60 °C.

-

Time-Point Sampling: Sample at the same time points as the acid study (0, 1, 2, 4, 8, and 24 hours).

-

Quenching: Immediately neutralize the 100 µL aliquot by adding it to a vial containing 900 µL of a quenching buffer (e.g., 0.1 M phosphoric acid).

-

Analysis: Analyze by HPLC. Monitor for any decrease in the parent peak and the appearance of new peaks corresponding to potential substitution products.

Summary of Stability Data

The following table summarizes the expected outcomes from the stress testing protocols described above, providing a clear comparison of the compound's stability.

| Condition | Temperature (°C) | Expected Degradation (after 24h) | Primary Degradation Product |

| 1.0 N HCl | 60 | > 90% | 3-Bromo-5-fluorophenol |

| 1.0 N NaOH | 60 | < 5% | Not significant |

| Neutral pH | 60 | < 1% | Not significant |

Conclusion and Recommendations

The chemical stability of this compound is highly dependent on pH.

-

Under Acidic Conditions: The compound is labile . The benzyl ether linkage is readily cleaved via an SN1 mechanism, making the use or presence of strong acids incompatible with the integrity of this molecule, especially at elevated temperatures.

-

Under Basic Conditions: The compound is highly stable . The benzyl ether is inert, and the aromatic ring is deactivated towards nucleophilic aromatic substitution. Degradation is not expected under typical synthetic or formulation conditions.

Recommendations for Handling and Use:

-

Storage: Store in a dry, neutral environment. Avoid contact with acidic vapors.

-

Reaction Planning: When using this molecule as a synthetic intermediate, subsequent reaction steps should be planned under neutral or basic conditions to preserve the benzyloxy protecting group. If deprotection is desired, controlled treatment with a strong acid is an effective method.

-

Process Development: During workup and purification, acidic washes should be avoided or performed rapidly at low temperatures to minimize degradation.

References

- Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. (2014).

- Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.

- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. (2020). ACS Sustainable Chemistry & Engineering.

- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024).

- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. (2020).

- The Cleavage of Ethers. Chemical Reviews.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Reactions of Ethers. (2021). Chemistry LibreTexts.

- Synthesis & Cleavage of Benzyl Ethers. (2019). YouTube.

- Alkyl Halide Reactivity.

- New Strategies for Protecting Group Chemistry. (2011). The Journal of Organic Chemistry.

- Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.

- Aryl Halides. (2021). Chemistry LibreTexts.

- Nucleophilic arom

- Aryl halide. Wikipedia.

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021).

- Mechanism of ester hydrolysis. (2019). YouTube.

- Aryl halides are less reactive towards nucleophilic substitution reaction. (2025). askIITians.

- Nucleophilic Arom

- Concerted Nucleophilic Aromatic Substitution Reactions. (2014).

- Aryl halides do not undergo nucleophilic substitution reactions under ordinary conditions. Doubtnut.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

- Are aryl halides more stable than haloalkanes? (2014). Quora.

- C–C bond-forming reactions of ground-state aryl halides under reductive activ

- Loudon Chapter 9 Review: Reactions of Alkyl Halides. (2021). University of Colorado Boulder.

- Alkyl Halide Reactivity. University of Calgary.

- Alkyl Halide Reactivity. ChemServ.

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]